molecular formula C14H12N2OS B1454403 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile CAS No. 1375474-62-6

5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile

Cat. No.: B1454403
CAS No.: 1375474-62-6
M. Wt: 256.32 g/mol
InChI Key: HBIHFCFPKOIZBJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : A study by Yadav et al. (2016) investigated pyranopyrazole derivatives as inhibitors for mild steel corrosion. These derivatives, including a compound similar to 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile, showed high inhibition efficiency, which increased with inhibitor concentration.

  • Synthesis and Characterization : The synthesis of related compounds was described by Dong et al. (2010). This study focused on the synthesis of pyridine-3-carbonitrile derivatives, which are structurally related to this compound.

  • Antimicrobial Activity : Puthran et al. (2019) conducted research on novel Schiff bases using derivatives of this compound, showing significant antimicrobial activity. This study highlights the potential of this compound in developing antimicrobial agents (Puthran et al., 2019).

  • Structural Insights and Inhibitor Potential : A study by Al-Wahaibi et al. (2021) provided structural characterization of dihydropyrimidine-5-carbonitrile derivatives, closely related to this compound, and evaluated their potential as dihydrofolate reductase inhibitors.

  • Spectroscopic Analysis : Research on similar compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was conducted by Jukić et al. (2010). This study involved spectroscopic analysis, providing insights into the structural and optical properties of these compounds.

  • Ultrasound-Assisted Synthesis : Dandia et al. (2013) explored the synthesis of pyrazolopyridine derivatives via ultrasound irradiation. These derivatives, including a compound analogous to this compound, showed potential as corrosion inhibitors (Dandia et al., 2013).

  • Synthesis of Aminopyridine Derivatives : Kurihara and Mishima (1977) reported the synthesis of 2-aminopyridine-3-carbonitrile derivatives, which are structurally related to the compound of interest (Kurihara & Mishima, 1977).

Properties

IUPAC Name

5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIHFCFPKOIZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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